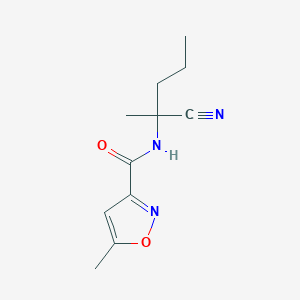![molecular formula C15H15Cl2NO3 B2994639 4-Chloro-2-{[(5-chloro-2,4-dimethoxyphenyl)amino]methyl}phenol CAS No. 1036589-24-8](/img/structure/B2994639.png)
4-Chloro-2-{[(5-chloro-2,4-dimethoxyphenyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-2-{[(5-chloro-2,4-dimethoxyphenyl)amino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C15H15Cl2NO3 and a molecular weight of 328.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a chlorine atom and an amino-methyl group attached to it. The amino-methyl group is further linked to a 2,4-dimethoxyphenyl group with another chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 328.19 and a molecular formula of C15H15Cl2NO3 . Other properties such as melting point, boiling point, and density are not specified in the search results.Aplicaciones Científicas De Investigación
Hemoglobin Oxygen Affinity Modifiers
Research by Randad et al. (1991) explored derivatives structurally related to the mentioned compound for their ability to modify hemoglobin oxygen affinity. These compounds were synthesized and tested for their potential to decrease the oxygen affinity of human hemoglobin A, suggesting their application in clinical or biological areas such as ischemia, stroke, tumor radiotherapy, and blood substitutes (Randad, Mahran, Mehanna, & Abraham, 1991).
Anaerobic Biodegradability and Toxicity
O'Connor and Young (1989) evaluated the anaerobic biodegradability and toxicity of substituted phenols, including 4-chloro-m-cresol and 2-methyl-4,6-dinitrophenol, under methanogenic conditions. This study indicates the environmental impact and fate of such compounds when released into anoxic environments (O'Connor & Young, 1989).
Antimicrobial Agents
Sah et al. (2014) synthesized formazans from a Mannich base related to the compound , demonstrating moderate antimicrobial activity against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Anticancer Activity
Uddin et al. (2019) synthesized and characterized Schiff bases, including compounds with structural similarities, assessing their anticancer activity. The study showed promising results against cancer cell lines, highlighting the potential for developing new anticancer drugs (Uddin, Rashid, Ali, Tirmizi, Ahmad, Zaib, Zubir, Diaconescu, Tahir, Iqbal, & Haider, 2019).
Chlorogenic Acid Pharmacological Review
Naveed et al. (2018) provided a comprehensive review of Chlorogenic Acid (CGA), detailing its pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. Though not directly related, the study underscores the importance of phenolic compounds in medicinal chemistry (Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Xia, Modarresi-Ghazani, Li, & Zhou, 2018).
Propiedades
IUPAC Name |
4-chloro-2-[(5-chloro-2,4-dimethoxyanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3/c1-20-14-7-15(21-2)12(6-11(14)17)18-8-9-5-10(16)3-4-13(9)19/h3-7,18-19H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFHWCPRAOUMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
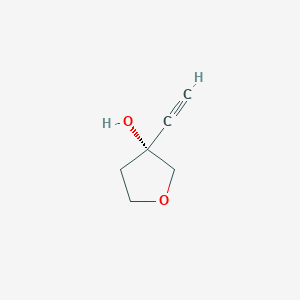
![8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994558.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2994560.png)
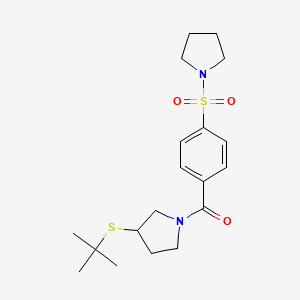
![6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2994565.png)
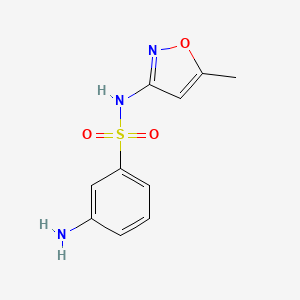

![1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2994568.png)
![9-Oxa-2-azaspiro[5.5]undecan-5-ol;hydrochloride](/img/structure/B2994569.png)
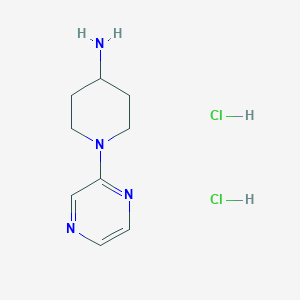
![(2-Chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2994572.png)
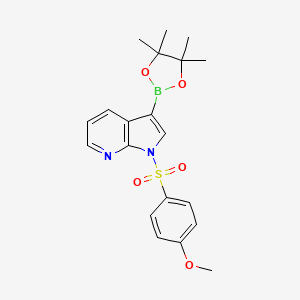
![Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2994578.png)
